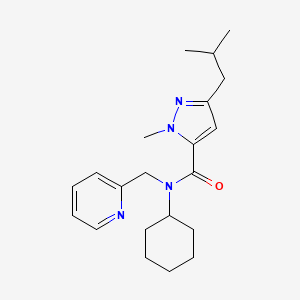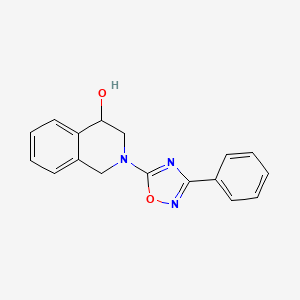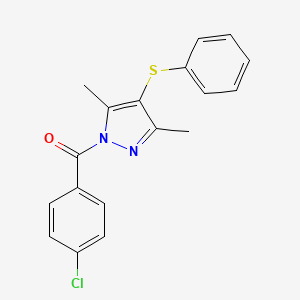![molecular formula C18H23N3O5 B5503703 4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.16377084 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The synthesis of similar morpholine derivatives involves techniques like refluxing, cyclization reactions, and reduction. These methods are crucial for creating specific molecular structures (Tan Bin, 2011).
- Characterization and Structural Analysis : Characterization using techniques like NMR, IR, and Mass spectral studies, and X-ray diffraction studies is essential for confirming the molecular structure of these compounds (Mamatha S.V et al., 2019).
Biological and Pharmacological Activities
- Antimicrobial and Antituberculosis Activity : Certain morpholine derivatives exhibit significant antimicrobial and anti-tuberculosis activities. For example, one study reported remarkable anti-TB activity with specific minimum inhibitory concentration (MIC) values (Mamatha S.V et al., 2019).
- Potential as Anticancer Agents : Some derivatives have been studied for their potential in treating cancer. For instance, indenopyrazoles derivatives showed promising antiproliferative activity toward human cancer cells (Hidemitsu Minegishi et al., 2015).
- Use in Photodynamic Therapy : Phthalocyanine derivatives possessing morpholinyl groups have been evaluated as potential agents for photodynamic therapy, particularly in treating cancer (M. Kucińska et al., 2015).
Material Science and Chemistry Applications
- Electron-Transporting Materials : Certain oxadiazole-based compounds have been utilized in organic light-emitting diodes (OLEDs) as electron-transporting materials, highlighting their significance in material science (Rong-hua Liu et al., 2015).
- Corrosion Inhibition : Derivatives like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been studied for their role as corrosion inhibitors, particularly in steel protection in sulfuric acid media (M. Bouklah et al., 2006).
作用機序
Target of Action
Related compounds such as (3-ethoxy-4-methoxyphenyl)boronic acid and 3-Hydroxy-4-methoxyphenylacetic acid have been studied, suggesting that the compound might interact with similar targets
Biochemical Pathways
Related compounds have been implicated in various biochemical processes . For instance, protodeboronation of pinacol boronic esters, a process related to the compound’s structure, has been used in the formal synthesis of δ-®-coniceine and indolizidine 209B
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-3-25-15-12-13(4-5-14(15)23-2)18-19-16(26-20-18)6-7-17(22)21-8-10-24-11-9-21/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEUHQBLZLQKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)
![4-{[4-(2,3-dihydro-1H-inden-1-ylacetyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5503651.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)


![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)
![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![(3R*,4R*)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5503699.png)

